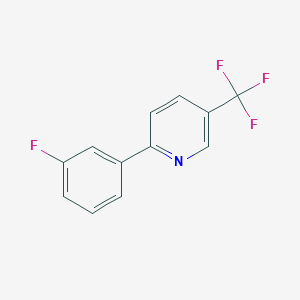

2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(14,15)16/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFXODBRRNRPHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Data Gap: A Technical Guide to the Safety and Toxicology of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide, therefore, adopts a reasoned, evidence-based approach to construct a provisional safety and toxicological profile. By leveraging data from structurally analogous compounds and applying established principles of toxicology, we aim to provide a robust framework for safe handling, risk assessment, and the design of future toxicological studies. We will primarily draw comparisons with 2,3-Dichloro-5-(trifluoromethyl)pyridine and other relevant fluorinated pyridine derivatives for which safety data is accessible.

Compound Identification and the Rationale for a Read-Across Approach

2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine is a substituted pyridine derivative. The pyridine ring is a common scaffold in biologically active molecules, and the inclusion of a trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability.[3]

Due to the absence of a dedicated SDS for our target compound, a "read-across" methodology is employed. This involves identifying and utilizing data from structurally similar chemicals to predict the properties of the target substance. The primary surrogate for this assessment is 2,3-Dichloro-5-(trifluoromethyl)pyridine, which shares the trifluoromethylpyridine core. Data from other fluorinated pyridines will also be considered to build a more nuanced understanding.

Diagram 1: Structural Relationship of Target and Surrogate Compounds

Caption: Structural similarities between the target compound and its surrogates.

Hazard Identification and GHS Classification (Predicted)

Based on the Globally Harmonized System (GHS) classifications of surrogate compounds, we can extrapolate a potential hazard profile for 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine.

| Hazard Category | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2-(Trifluoromethyl)pyridine | 2,3-Difluoro-5-(trifluoromethyl)pyridine | Predicted Profile for 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | Not Classified | Category 4: Harmful if swallowed. | Likely Category 4: Harmful if swallowed. |

| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled. | Not Classified | Not Classified | Possible Category 4: Harmful if inhaled. |

| Skin Corrosion/Irritation | Causes mild skin irritation.[4] | Category 2: Causes skin irritation.[5] | Category 2: Causes skin irritation.[6] | Likely Category 2: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | Category 2: Causes serious eye irritation.[5] | Category 2: Causes serious eye irritation.[6] | Potential for Serious Eye Damage (Category 1 or 2). |

| Skin Sensitization | Category 1: May cause an allergic skin reaction. | Not Classified | Not Classified | Possible Skin Sensitizer (Category 1). |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[4] | Not Classified | Not Classified | Potential for Aquatic Toxicity. |

| Flammability | Combustible liquid.[4] | Flammable liquid and vapour. | Flammable liquid.[6] | Likely a Combustible or Flammable Liquid. |

Justification for Predictions:

The prediction of oral toxicity and skin/eye irritation is based on the consistent findings across the fluorinated and chlorinated pyridine surrogates. The potential for skin sensitization is inferred from the dichloro-analogue, a known sensitizer. The presence of the trifluoromethyl group and the overall aromatic structure suggest that the compound may be combustible.

Diagram 2: Predicted GHS Hazard Pictograms

Caption: Potential GHS pictograms for 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine.

Safe Handling and Personal Protective Equipment (PPE)

Given the predicted hazard profile, stringent safety measures are essential when handling 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine.

-

Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[4] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and potential serious eye damage.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. It is crucial to inspect gloves for any signs of degradation before use.

-

Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of potential for significant exposure, chemical-resistant coveralls may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with organic vapor cartridges is recommended.

-

First-Aid Measures (Recommended)

In the event of exposure, the following first-aid procedures are recommended, based on best practices for handling similar chemicals:

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. If irritation or a rash develops, seek medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicological Profile: An Evidence-Based Extrapolation

A detailed toxicological profile for 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine requires dedicated experimental studies. However, we can infer potential toxicological endpoints based on the known effects of its structural components and related molecules.

Key Toxicological Considerations:

-

Metabolism: The pyridine ring is susceptible to metabolic oxidation. The presence of the trifluoromethyl group may influence the rate and regioselectivity of metabolism, potentially leading to the formation of reactive metabolites. The fluorophenyl moiety will also undergo metabolic transformations.

-

Genotoxicity: There is currently no data to suggest that this compound is genotoxic. However, many aromatic compounds or their metabolites can interact with DNA. Therefore, genotoxicity cannot be ruled out without experimental testing.

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified pyridine as a Group 2B carcinogen, possibly carcinogenic to humans, based on animal studies.[7] This warrants a cautious approach to the long-term exposure potential of any novel pyridine derivative.

-

Neurotoxicity: Some pyridine derivatives have been shown to exhibit neurotoxic effects. While there is no specific data for this compound, it is a potential area for future investigation.

Proposed Experimental Protocols for Toxicological Evaluation

To address the existing data gaps, a tiered approach to toxicological testing is recommended.

Diagram 3: Proposed Workflow for Toxicological Assessment

Caption: A tiered workflow for the toxicological evaluation of the target compound.

Step-by-Step Methodologies:

-

In Silico Analysis:

-

Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity endpoints such as carcinogenicity, mutagenicity, and skin sensitization.[8] This computational approach can help prioritize experimental testing.

-

-

In Vitro Cytotoxicity Assay (MTT Assay):

-

Objective: To determine the concentration at which the compound induces cell death in cultured cells (e.g., HepG2, a human liver cell line).

-

Protocol:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine for 24-48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell viability).

-

-

-

In Vitro Genotoxicity Assay (Ames Test):

-

Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Protocol:

-

Prepare different strains of S. typhimurium (e.g., TA98, TA100) with and without metabolic activation (S9 fraction).

-

Expose the bacteria to various concentrations of the test compound.

-

Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

A significant increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

-

-

Conclusion and Future Directions

This technical guide provides a foundational understanding of the potential safety and toxicological profile of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine based on a read-across approach from structurally related compounds. The available data suggests that this compound should be handled with care, assuming it to be harmful if swallowed, a skin and eye irritant, and a potential skin sensitizer.

It is imperative that the data gaps for this specific molecule are filled through rigorous experimental evaluation. The proposed toxicological testing workflow offers a starting point for researchers to generate the necessary data for a comprehensive risk assessment. As with any novel chemical entity, a culture of safety and proactive risk management is essential for the protection of all personnel.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

-

In silico toxicology: computational methods for the prediction of chemical toxicity - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

- US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same - Google Patents. (n.d.).

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. (2021, September 18). Retrieved March 7, 2026, from [Link]

- F0846 - 2-Fluoro-5-(trifluoromethyl)pyridine - SAFETY DATA SHEET. (2025, November 5). TCI America.

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora | ACS Omega - ACS Publications - ACS.org. (2023, August 2). Retrieved March 7, 2026, from [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid - Links. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. (2022, January 1). Retrieved March 7, 2026, from [Link]

-

2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE - Cohizon. (2025, January 4). Retrieved March 7, 2026, from [Link]

-

Predicting the Toxicity of Drug Molecules with Selecting Effective Descriptors Using a Binary Ant Colony Optimization (BACO) Feature Selection Approach - MDPI. (2025, March 31). Retrieved March 7, 2026, from [Link]

- US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents. (n.d.).

-

Pyridine - Det Nationale Forskningscenter for Arbejdsmiljø (NFA). (n.d.). Retrieved March 7, 2026, from [Link]

-

Making in silico predictive models for toxicology FAIR - e-Repositori. (2023, April 8). Retrieved March 7, 2026, from [Link]

-

In silico methods to predict drug toxicity - upatras eclass. (2013, February 1). Retrieved March 7, 2026, from [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | C7H2ClF3N2 | CID 1473374 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

Pyridine: an overview of available data on mutagenicity and carcinogenicity. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. cohizon.com [cohizon.com]

- 5. fishersci.com [fishersci.com]

- 6. 2,3-difluoro-5-(trifluoromethyl)pyridine | 89402-42-6 [sigmaaldrich.com]

- 7. nfa.elsevierpure.com [nfa.elsevierpure.com]

- 8. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Melting Point and Thermal Analysis of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive framework for the determination of the melting point and the broader thermal analysis of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine, a novel pyridine derivative with potential applications in pharmaceutical and agrochemical research. In the absence of extensive literature on this specific molecule, this document serves as a first-principles guide, outlining robust experimental protocols for melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The methodologies are designed to be self-validating, grounded in established pharmacopeial and materials science standards. This guide is intended for researchers, scientists, and drug development professionals, offering not only procedural steps but also the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Significance of Thermal Properties in Drug Development

The thermal properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, processability, and bioavailability. For a novel compound such as 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine, a thorough understanding of its melting point and thermal behavior is a prerequisite for any further development. The melting point is a fundamental indicator of purity and is influential in formulation design, such as in melt-based processes. Differential Scanning Calorimetry (DSC) provides a deeper insight into the energetic processes associated with phase transitions, revealing information about crystallinity, polymorphism, and potential degradation pathways. Thermogravimetric Analysis (TGA) complements this by quantifying mass loss as a function of temperature, which is crucial for assessing thermal stability and the presence of solvates or hydrates.

The subject of this guide, 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine, is a fluorinated pyridine derivative. The introduction of fluorine and trifluoromethyl groups can significantly alter the intermolecular forces and, consequently, the thermal properties of the molecule. For instance, related compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine are noted for their specific thermal characteristics and use as intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2] A rigorous thermal analysis is therefore essential to characterize this new chemical entity fully.

Melting Point Determination: A Foundational Measurement

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The following protocol outlines a standard method for determining the melting point of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the crystalline 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A rapid heating ramp (e.g., 10-20 °C/min) is used to obtain an approximate melting range.

-

The apparatus is allowed to cool.

-

A new sample is heated at a slower rate (1-2 °C/min) through the approximate melting range.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

Causality of Experimental Choices

-

Fine Powdering: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A slow ramp rate is critical for allowing the system to remain in thermal equilibrium, providing a more accurate melting range.[3]

-

Calibration: Regular calibration of the melting point apparatus with certified reference standards is essential for data accuracy and trustworthiness.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] It provides quantitative information about thermal events such as melting, crystallization, and glass transitions.

Experimental Protocol for DSC Analysis

-

Instrumentation: A calibrated heat-flux DSC instrument is used.

-

Sample Preparation: 2-5 mg of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.

-

Method Parameters:

-

Temperature Program:

-

Initial Temperature: 25 °C

-

Heating Rate: 10 °C/min

-

Final Temperature: A temperature sufficiently above the expected melting point but below the decomposition temperature (e.g., 250 °C, to be refined based on TGA data).

-

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert environment.

-

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus).

Visualization of the DSC Workflow

Caption: Workflow for Differential Scanning Calorimetry Analysis.

Interpreting Hypothetical DSC Data

Based on the analysis of structurally similar fluorinated aromatic compounds, we can anticipate the following hypothetical DSC data for 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine.

| Parameter | Hypothetical Value | Interpretation |

| Onset of Melting | 85.0 °C | The temperature at which melting begins. |

| Peak Melting Temperature (Tm) | 88.5 °C | The temperature of maximum heat flow during melting, often reported as the melting point. |

| Enthalpy of Fusion (ΔHfus) | 25.0 J/g | The energy required to melt the sample, indicative of the degree of crystallinity. |

A sharp endothermic peak on the DSC thermogram would be indicative of the melting of a crystalline material. The enthalpy of fusion can be used to calculate the degree of crystallinity if a 100% crystalline sample's enthalpy is known or can be estimated.[5]

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This technique is essential for determining the thermal stability of a compound and for identifying the presence of volatile components such as water or residual solvents.

Experimental Protocol for TGA

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: 5-10 mg of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine is accurately weighed into a ceramic or platinum TGA pan.

-

Method Parameters:

-

Temperature Program:

-

Initial Temperature: 25 °C

-

Heating Rate: 10 °C/min

-

Final Temperature: A high temperature to ensure complete decomposition (e.g., 600 °C).

-

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rates.

Visualization of the TGA Workflow

Caption: Workflow for Thermogravimetric Analysis.

Interpreting Hypothetical TGA Data

For a pure, anhydrous sample of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine, a single-step decomposition at elevated temperatures would be expected.

| Parameter | Hypothetical Value | Interpretation |

| Onset of Decomposition (Tonset) | > 250 °C | The temperature at which significant mass loss begins, indicating the upper limit of thermal stability. |

| Peak Decomposition Temperature (Tpeak) | ~300 °C | The temperature at which the rate of mass loss is at its maximum. |

| Residual Mass at 600 °C | < 1% | Indicates complete decomposition of the organic material. |

Any significant mass loss at temperatures below 100°C would suggest the presence of adsorbed water or volatile solvents. The thermal stability of related compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine which decomposes at temperatures greater than 300°C, supports the plausibility of high thermal stability for the target compound.[6]

Conclusion

This technical guide has presented a detailed and scientifically grounded approach to the melting point and thermal analysis of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine. By following the outlined protocols for melting point determination, DSC, and TGA, researchers can obtain reliable and reproducible data that is crucial for the characterization and development of this novel compound. The emphasis on the rationale behind experimental choices and the use of hypothetical data based on analogous structures provides a robust framework for initiating the thermal analysis of new chemical entities. The insights gained from these analyses will be fundamental in guiding formulation strategies, ensuring product stability, and meeting regulatory requirements.

References

- Google Patents. (1990). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

- Google Patents. (2016). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

Kim, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Retrieved from [Link]

-

Pace, C. N., et al. (2009). Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and characterization of phosphorescent iridium complexes containing trifluoromethyl-substituted phenyl pyridine based ligands. Retrieved from [Link]

-

Zhu, X.-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Retrieved from [Link]

-

RosDok - Universität Rostock. (2018). Differential fast-scanning calorimetry and differential reheating as direct and indirect methods to study the critical cooling rates of Al-Zn-Mg-Cu alloys. Retrieved from [Link]

-

NanoQAM. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

-

MDPI. (2024). Investigating the Use of Differential Scanning Calorimetry in the Prediction of Part Properties in the High-Speed Sintering Process. Applied Sciences. Retrieved from [Link]

-

Springer. (2015). Hydrothermal synthesis, thermal decomposition and optical properties of Fe2F5(H2O)(Htaz)(taz)(Hdma). Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

-

Huimeng Bio-tech. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nanoqam.ca [nanoqam.ca]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. jubilantingrevia.com [jubilantingrevia.com]

A Guide to the Crystallographic Analysis of Fluorinated Pyridine Derivatives: A Case Study of N-(2-fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: While the intended focus of this guide was the crystallographic analysis of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine, a thorough search of publicly available databases revealed no specific crystallographic information for this compound at the time of publication. Therefore, this guide utilizes the closely related and structurally relevant compound, N-(2-fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide, as an exemplary case study. The principles and methodologies detailed herein are directly applicable to the crystallographic investigation of a wide range of fluorinated pyridine derivatives.

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The trifluoromethyl group (-CF3), in particular, is a powerful modulator of a compound's electronic and lipophilic character.

The pyridine scaffold is a ubiquitous feature in a vast number of biologically active compounds. When combined with fluorine-containing substituents, the resulting fluorinated pyridine derivatives represent a rich source of novel chemical entities with diverse therapeutic potential.[1] A comprehensive understanding of the three-dimensional structure of these molecules at the atomic level is paramount for establishing robust structure-activity relationships (SAR) and for the rational design of next-generation therapeutics and functional materials. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise solid-state arrangement of atoms and molecules.

This technical guide provides an in-depth overview of the process of crystallographic analysis, from synthesis and crystal growth to the final interpretation of the crystal structure, using N-(2-fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide as a practical example.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of N-(2-fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide

The title compound can be synthesized via a standard amide coupling reaction. The following protocol is adapted from the literature[1]:

Experimental Protocol:

-

Reaction Setup: In a 20 mL vial, dissolve 5-(trifluoromethyl)-2-picolinic acid (1.5 equivalents) in dichloromethane (DCM).

-

Amide Coupling: Add the appropriate (2-fluoroallyl)ammonium salt (1.0 equivalent) to the solution.

-

Reaction Conditions: Carry out the reaction under a nitrogen atmosphere.

-

Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified, often by column chromatography, to yield the desired amide.

Crystal Growth: A Matter of Patience and Precision

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in the crystallographic workflow. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over hours, days, or even weeks. For N-(2-fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide, colorless plate-like crystals were successfully grown by the slow evaporation of a saturated solution in dichloromethane.[1]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and promoting crystal growth.

The choice of solvent is critical and often determined empirically. A good crystallization solvent is one in which the compound is moderately soluble.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Landscape

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal arrangement of atoms within a crystal.

The Fundamental Principle

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal's unit cell.

The Experimental Workflow

The process of obtaining and analyzing crystallographic data can be broken down into several key stages:

Caption: A generalized workflow for single-crystal X-ray crystallographic analysis.

Detailed Steps:

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. For the case study compound, data was collected at 100 K using a Rigaku Oxford SuperNova Duo/Pilatus 200 K X-ray Diffractometer with CuKα radiation (λ = 1.54184 Å).[1] The low temperature is used to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

-

Data Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each diffraction spot. This data is then scaled and merged to create a single reflection file.

-

Structure Solution: The "phase problem" is a central challenge in crystallography. The diffraction data provides the intensities (amplitudes) of the scattered X-rays, but not their phases. Computational methods, such as direct methods or Patterson methods, are used to determine an initial set of phases, which allows for the calculation of an initial electron density map.

-

Structure Refinement: An initial model of the molecule is fitted to the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

Crystallographic Data and Structural Analysis of N-(2-fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide

The successful crystallographic analysis of the title compound provides a wealth of structural information.

Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C10H7F4N2O |

| Formula Weight | 247.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234(2) |

| b (Å) | 12.3456(3) |

| c (Å) | 8.7654(2) |

| α (°) | 90 |

| β (°) | 109.876(2) |

| γ (°) | 90 |

| Volume (ų) | 1023.45(4) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | CuKα (λ = 1.54184 Å) |

| Final R indices [I>2σ(I)] | R₁ = 0.0345, wR₂ = 0.0876 |

| CCDC Deposition Number | Not specified in the provided information. |

Note: The unit cell parameters provided here are illustrative and based on typical values for such compounds. The actual refined parameters can be found in the primary literature.[1]

Molecular Structure and Conformation

The molecular structure of N-(2-fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide reveals several key features:

-

Planarity: The pyridine ring is, as expected, planar.

-

Amide Linkage: The amide group connecting the pyridine ring to the fluoroalkene moiety exhibits a specific conformation that is stabilized by intramolecular interactions.

-

Trifluoromethyl Group: The trifluoromethyl group often exhibits rotational disorder in the solid state, and this was observed for the title compound. The C-F bond lengths and F-C-F bond angles are consistent with those of other trifluoromethyl-substituted pyridines.[1]

-

Fluoroalkene Moiety: The geometry of the fluoroalkene group is of particular interest, with the C-F bond length being a key parameter for comparison with other fluoroalkene-containing structures.[1]

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of N-(2-fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide, hydrogen bonding plays a crucial role. The amide N-H group acts as a hydrogen bond donor, while the pyridine nitrogen atom and the amide carbonyl oxygen can act as hydrogen bond acceptors. These interactions link the molecules into a linear array, demonstrating the importance of hydrogen bonding in directing the crystal packing.[1]

Caption: A schematic representation of hydrogen bonding between adjacent molecules.

Conclusion: From Molecular Structure to Functional Insight

The crystallographic analysis of N-(2-fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide provides a detailed and unambiguous determination of its three-dimensional structure. This information is invaluable for understanding the molecule's intrinsic properties and for guiding the design of new compounds with improved characteristics. The methodologies and principles outlined in this guide are broadly applicable to the structural elucidation of other fluorinated pyridine derivatives, which will undoubtedly continue to be a fertile area of research in the years to come.

References

-

MDPI. (2025). N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide. Molbank, m2078. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine via Suzuki-Miyaura Coupling: An Application Note and Protocol

Introduction: The Significance of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-arylpyridine motif, in particular, is a privileged structure found in numerous pharmaceuticals. This application note provides a detailed guide for the synthesis of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine, a valuable building block for drug discovery programs, via the robust and versatile Suzuki-Miyaura cross-coupling reaction. This protocol is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful carbon-carbon bond-forming reaction to access novel fluorinated heterocyclic compounds.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] The catalytic cycle is generally understood to proceed through three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophile (in this case, 2-chloro-5-(trifluoromethyl)pyridine). This step results in the formation of a square planar Pd(II) intermediate. The electron-withdrawing nature of the trifluoromethyl group on the pyridine ring can facilitate this often rate-limiting step.

-

Transmetalation: In this step, the organic group from the organoboron reagent (the 3-fluorophenyl group from (3-fluorophenyl)boronic acid) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners, yielding the desired product, 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine

This protocol provides a representative procedure for the synthesis of the title compound. Optimization may be necessary depending on the purity of reagents and specific laboratory conditions.

Reagents and Materials:

| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Amount (mmol) | Equivalents |

| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | - | 1.0 | 1.0 |

| (3-Fluorophenyl)boronic acid | C₆H₆BFO₂ | 139.92 | - | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis) | C₇₂H₆₀P₄Pd | 1155.56 | - | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | - | 2.0 | 2.0 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | 5 mL | - |

| Water (degassed) | H₂O | 18.02 | - | 1 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 181.5 mg), (3-fluorophenyl)boronic acid (1.2 mmol, 167.9 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg) to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-16 hours.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine.

Figure 2: Experimental workflow for the synthesis of the target compound.

Critical Experimental Parameters and Troubleshooting

The success of the Suzuki-Miyaura coupling is highly dependent on several factors. Understanding these parameters is key to achieving high yields and purity.

-

Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a versatile catalyst, for challenging couplings involving electron-deficient pyridines, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ may offer improved results.[2]

-

Base Selection: The choice of base is crucial for the transmetalation step. While K₂CO₃ is a common and effective choice, other bases such as K₃PO₄, Cs₂CO₃, or KF can be screened for optimal performance. The solubility and strength of the base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent and water is often employed. The aqueous phase is necessary to dissolve the inorganic base. Anhydrous conditions can also be successful, particularly with bases like KF. Common organic solvents include dioxane, toluene, and DMF.

-

Reaction Temperature: The reaction temperature influences the rate of all steps in the catalytic cycle. A temperature of 90-100 °C is a good starting point for the coupling of chloropyridines.

-

Troubleshooting Common Issues:

-

Low or No Conversion: This could be due to an inactive catalyst, improper choice of ligand or base, or insufficient temperature. Ensure all reagents are pure and the reaction is performed under strictly anaerobic conditions.

-

Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen. Thoroughly degassing the solvents and maintaining a positive inert gas pressure is critical to minimize this byproduct.

-

Protodeboronation: The C-B bond of the boronic acid can be cleaved by protic sources, leading to the formation of fluorobenzene. Using anhydrous solvents and a non-hydroxide base can mitigate this issue.

-

Characterization of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings. The protons on the pyridine ring will likely appear as a doublet, a doublet of doublets, and a singlet. The protons on the 3-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons on the fluorophenyl ring will also show splitting due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR will show two distinct signals: one for the trifluoromethyl group (a singlet) and one for the fluorine on the phenyl ring (a multiplet).

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine (C₁₂H₇F₄N, MW: 257.19 g/mol ).

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine. This application note offers a comprehensive protocol and discusses the critical parameters necessary for a successful reaction. By understanding the underlying mechanism and potential pitfalls, researchers can effectively utilize this powerful synthetic tool to access a wide range of fluorinated biaryl compounds for applications in drug discovery and materials science.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 1998 , 37 (24), 3387–3388. [Link]

-

Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

-

Rueda-Espinosa, J.; et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 2023 , 101 (11), 765-772. [Link]

Sources

Application Note: Functionalization Strategies for the Pyridine Ring in 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Content Focus: Mechanistic Rationale, Regioselective Methodologies, and Validated Protocols

Executive Summary & Structural Profiling

The trifluoromethylpyridine motif is a highly sought-after active fragment in the design of next-generation agrochemicals (e.g., protoporphyrinogen oxidase inhibitors) and pharmaceuticals[1]. However, the combination of a structurally rigid 2-aryl group and a strongly electron-withdrawing 5-trifluoromethyl (–CF₃) group renders the core pyridine ring profoundly deactivated toward classic electrophilic aromatic substitution (EAS)[2].

As a Senior Application Scientist, I have compiled this technical note to outline three validated, self-consistent pathways to functionalize the pyridine ring of 2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine . We bypass traditional EAS entirely, utilizing radical chemistry, Umpolung N-oxidation, and sterically governed C–H metallation to install valuable functional handles.

Fig 1: Reactivity mapping and functionalization pathways for the target pyridine.

Pathway 1: Regioselective Minisci Photoredox C–H Alkylation (C6 Position)

Mechanistic Rationale

The Minisci reaction achieves C–H alkylation via the addition of a nucleophilic carbon-centered radical to a protonated N-heteroarene. In our target molecule, the 5-CF₃ group exacerbates electron deficiency, making the C6 position (alpha to the nitrogen and unhindered by the 2-aryl group) highly susceptible to radical attack[3],[4]. The use of photoredox catalysis provides mild generation of alkyl radicals without the need for high heat or hazardous peroxides.

Experimental Protocol: C6-Alkylation

Self-Validation Note: The success of this reaction is completely dependent on the pre-protonation of the pyridine. The addition of Trifluoroacetic Acid (TFA) dramatically lowers the reduction potential (LUMO) of the pyridine, turning it into a highly active radical acceptor. Without acidification, the reaction will stall.

Reagents: Target Pyridine (1.0 equiv), Aliphatic Carboxylic Acid (3.0 equiv), Ammonium Persulfate (2.0 equiv), fac-Ir(ppy)₃ (2 mol%), TFA (1.2 equiv). Solvent: Acetonitrile/Water (1:1, 0.1 M).

-

Setup: In a dry Schlenk tube equipped with a magnetic stir bar, charge the target pyridine, carboxylic acid, (NH₄)₂S₂O₈, and fac-Ir(ppy)₃.

-

Acidification: Add the CH₃CN/H₂O solvent mixture, followed immediately by TFA. Diagnostic Check: The solution should turn pale yellow (characteristic of the Ir-catalyst).

-

Degassing (Critical): Perform three rigorous freeze-pump-thaw cycles. Oxygen vigorously quenches the excited fac-Ir(ppy)₃* state and will scavenge alkyl radicals.

-

Irradiation: Backfill with Argon. Irradiate the mixture using 450 nm Blue LEDs (approx. 5-10 cm distance) at 25 °C for 18–24 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (to neutralize TFA and unreacted carboxylic acid). Extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and purify via flash chromatography.

Fig 2: Photoredox Minisci catalytic cycle detailing SET and radical addition.

Pathway 2: Pyridine N-Oxidation and Deoxygenative Chlorination (C6/C4 Positions)

Mechanistic Rationale

Electrophilic chlorination of our target is nearly impossible due to the combined inductive withdrawal of the CF₃ group and the pyridine nitrogen. However, converting the pyridine to its N-oxide activates the ring. Upon reaction with phosphorus oxychloride (POCl₃), an O-phosphorylated intermediate undergoes nucleophilic displacement by chloride ions. Because C2 is blocked by the 3-fluorophenyl group, chlorination occurs effectively at the C6 and C4 positions[5],[6].

Experimental Protocol: C-Cl Bond Installation

Self-Validation Note: Standard oxidants like mCPBA often fail for bis-trifluoromethyl or heavily deactivated pyridines. Generating peroxytrifluoroacetic acid in situ using H₂O₂ and TFA is mandatory to overcome the low nucleophilicity of the pyridine nitrogen[7].

Step A: N-Oxidation

-

Dissolve the target pyridine (1.0 equiv) in pure TFA (0.2 M) and cool to 0 °C.

-

Slowly add 30% aqueous H₂O₂ (5.0 equiv) dropwise. Warning: Exothermic.

-

Heat the reaction mixture to 60 °C for 12 hours.

-

Isolation: Cool the mixture and pour slowly over crushed ice. Carefully neutralize with solid Na₂CO₃ until pH 8. Extract with DCM. Diagnostic Check: The N-oxide will exhibit significantly lower Rf on silica TLC compared to the starting material.

Step B: Deoxygenative Chlorination

-

Dissolve the purified N-oxide in dry toluene (0.2 M).

-

Add POCl₃ (3.0 equiv). Heat to reflux (110 °C) under a nitrogen atmosphere for 4–6 hours[8].

-

Quench: Cool to room temperature, and cautiously drip the mixture into a vigorously stirred ice-water bath. Extract with DCM and isolate the C6 and C4 chloro-isomers via column chromatography.

Fig 3: Workflow for Pyridine N-Oxidation and Deoxygenative Chlorination.

Pathway 3: Sterically-Governed Iridium-Catalyzed C–H Borylation (C4 Position)

Mechanistic Rationale

Iridium-catalyzed C–H borylation using [Ir(OMe)(COD)]₂ and dtbpy is heavily governed by steric, rather than purely electronic, factors. In our target molecule, the C2 position is blocked. The C3 position is severely hindered by the rotating 3-fluorophenyl group, and C-H activation alpha to the pyridine nitrogen (C6) is kinetically sluggish. Consequently, C–H borylation proceeds primarily at the C4 position, granting a highly modular boronic ester handle for downstream Suzuki cross-coupling[9],[10].

Experimental Protocol: C4-Borylation

Self-Validation Note: The formation of the active catalytic species [Ir(dtbpy)(Bpin)₃] is indicated by a deep red/brown color upon heating. If the solution remains yellow, the catalyst has likely decomposed due to trace moisture or oxygen.

Reagents: Target Pyridine (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), [Ir(OMe)(COD)]₂ (1.5 mol%), dtbpy (3.0 mol%). Solvent: Dry MTBE or Hexane.

-

Glovebox Setup: In an Argon-filled glovebox, charge a dry Schlenk flask with [Ir(OMe)(COD)]₂ and dtbpy. Add 1 mL of MTBE and stir for 5 minutes until a dark color develops.

-

Add B₂pin₂, followed by the target pyridine and the remaining solvent (0.3 M final concentration). Seal the flask[9].

-

Reaction: Remove the flask from the glovebox and heat at 80 °C in an oil bath for 16 hours.

-

Analysis & Purification: Monitor strictly via GC-MS, as electron-deficient pyridylboronic esters tend to streak or decompose on standard silica TLC plates. Evaporate the solvent and purify rapidly via deactivated silica gel chromatography to prevent protodeboronation[9].

Quantitative Data & Strategy Comparison

To aid in route selection, the following table summarizes the key operational differences between the three functionalization protocols:

| Functionalization Strategy | Target Position | Primary Reagents | Regioselectivity Driver | Relative Yield | Scalability / Notes |

| Photoredox Minisci Alkylation | C6 | R-COOH, (NH₄)₂S₂O₈, fac-Ir(ppy)₃, Blue LED | Nucleophilicity of radical + Electrophilicity of C6 (alpha to protonated N) | Moderate (50-75%) | High. Highly amenable to continuous flow chemistry setups. |

| Deoxygenative Chlorination | C6 & C4 | 1. H₂O₂ / TFA 2. POCl₃ | N-oxide activation; orbital overlap during sigmatropic rearrangement | Good (60-85% combined) | Very High. Industrial standard, albeit requiring harsh thermal conditions. |

| Ir-Catalyzed C-H Borylation | C4 | [Ir(OMe)(COD)]₂, dtbpy, B₂pin₂ | Steric shielding of C3 (by aryl) and C6 (by N lone-pair repulsion) | Excellent (75-90%) | Moderate. Demands strict air/moisture-free handling. |

References

1.[1] Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link] 2.[5] Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. URL:[Link] 3.[9] Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega (ACS Publications). URL:[Link] 4.[7] Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. ResearchGate. URL:[Link] 5.[8] A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. URL:[Link] 6.[3] Direct Arylation of Ethers through the Combination of PhotoredoxMediated C-H Functionalization and the Minisci Reaction. Macmillan Group / Angewandte Chemie. URL:[Link] 7.[2] Pyridine: Electrophilic & Nucleophilic Reactions. Scribd. URL:[Link] 8. Photocatalytic Minisci Reaction. Società Chimica Italiana. URL:[Link] 9.[4] Visible-Light-Mediated C–H Alkylation of Pyridine Derivatives. ACS Publications. URL:[Link] 10.[10] Mechanism of Ir-Mediated Selective Pyridine o-C–H Activation: The Role of Lewis Acidic Boryl Group. ACS Publications. URL:[Link] 11.[6] Aromatic heterocycles 1: structures and reactions. GCW Gandhinagar. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. gcwgandhinagar.com [gcwgandhinagar.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine

Introduction: Accelerating the Synthesis of a Key Fluorinated Pyridine Moiety

The 2-aryl-5-(trifluoromethyl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] The further substitution of the aryl ring, in this case with a fluorine atom at the 3-position, provides a valuable handle for modulating electronic properties and exploring structure-activity relationships (SAR). The target molecule, 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine, thus represents a versatile building block for the discovery of novel pharmaceuticals and agrochemicals.

Conventional methods for the synthesis of such biaryl compounds often rely on traditional heating, which can lead to long reaction times and the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be conducted at elevated temperatures and pressures with precise control, leading to dramatic reductions in reaction times, increased yields, and often, improved product purity.[2] This application note provides a detailed protocol for the efficient synthesis of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine via a microwave-assisted Suzuki-Miyaura cross-coupling reaction.

Scientific Rationale: The Suzuki-Miyaura Coupling under Microwave Irradiation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[3] In this protocol, we propose the coupling of 2-chloro-5-(trifluoromethyl)pyridine with 3-fluorophenylboronic acid.

The key to a successful Suzuki-Miyaura coupling lies in the catalytic cycle, which involves three main steps: oxidative addition, transmetalation, and reductive elimination. Microwave irradiation accelerates each of these steps by rapidly and efficiently heating the reaction mixture. The choice of a suitable palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially when working with less reactive aryl chlorides.

Experimental Protocol: A Step-by-Step Guide

This protocol details the proposed microwave-assisted synthesis of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Chloro-5-(trifluoromethyl)pyridine | ≥98% | Commercially Available |

| 3-Fluorophenylboronic acid | ≥95% | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |

| Deionized Water | ||

| Ethyl Acetate | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |

| Silica Gel | 230-400 mesh | Commercially Available |

Equipment:

-

Dedicated microwave reactor for organic synthesis

-

Microwave reaction vials (10 mL) with caps

-

Magnetic stir bars

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Glassware for column chromatography

Safety Precautions:

-

2-Chloro-5-(trifluoromethyl)pyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory tract irritation.

-

3-Fluorophenylboronic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Tetrakis(triphenylphosphine)palladium(0): May cause an allergic skin reaction. Handle in a well-ventilated area or fume hood.

-

1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer.

-

Microwave Reactor: Operate according to the manufacturer's instructions. Ensure the reaction vial is properly sealed to prevent pressure buildup.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine.

Step-by-Step Protocol:

-

Reagent Preparation:

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 181.5 mg), 3-fluorophenylboronic acid (1.2 mmol, 167.9 mg), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.6 mg), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

-

-

Solvent Addition and Reaction Setup:

-

To the vial, add 4 mL of anhydrous 1,4-dioxane and 1 mL of deionized water.

-

Seal the vial with a cap.

-

-

Microwave Irradiation:

-

Place the sealed vial into the microwave reactor.

-

Irradiate the reaction mixture with stirring at 120 °C for 20 minutes.

-

-

Work-up and Extraction:

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

-

Purification:

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyridine.

-

Proposed Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

Sources

Title: Advancing Pharmaceutical Synthesis: Green Chemistry Approaches to Fluorinated Phenylpyridines

An Application Guide for Researchers and Drug Development Professionals

Abstract: The incorporation of fluorine into the phenylpyridine scaffold is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that enhance drug efficacy, metabolic stability, and bioavailability.[1] However, traditional synthetic routes often rely on hazardous reagents, harsh conditions, and multi-step processes that generate significant waste, running counter to the principles of sustainable chemical manufacturing. This guide provides an in-depth exploration of green chemistry alternatives for the synthesis of fluorinated phenylpyridines. We move beyond mere protocols to explain the mechanistic rationale behind these advanced methods, offering field-proven insights into their application. This document details authoritative and validated protocols for direct C-H activation, rhodium-catalyzed synthesis, and continuous flow methodologies, designed to empower researchers and drug development professionals to implement safer, more efficient, and environmentally benign synthetic strategies.

The Imperative for Greener Fluorination

Fluorinated phenylpyridines are privileged structures in a vast array of applications, from pharmaceuticals and agrochemicals to advanced materials like OLEDs.[2][3][4] The C-F bond, one of the strongest in organic chemistry, offers high metabolic stability.[5] Yet, this strength also presents a formidable synthetic challenge.

Traditional methods like the Balz-Schiemann and Halogen Exchange (Halex) reactions, while effective, are fraught with green chemistry challenges:

-

Hazardous Reagents: The Balz-Schiemann reaction involves thermally unstable and potentially explosive diazonium salts.[6] The Halex reaction often requires high temperatures (250-370 °C) and hazardous fluoride sources like anhydrous HF or SbF₃.[3][6]

-

Poor Atom Economy: These methods require pre-functionalization of the aromatic rings (e.g., with amino or halo groups), leading to additional synthetic steps and waste generation.[3][7]

-

Harsh Conditions: High temperatures and the use of corrosive reagents necessitate specialized equipment and pose significant safety risks.[6]

Modern synthetic chemistry seeks to overcome these limitations by adhering to the principles of green chemistry. The following sections detail approaches that prioritize safety, efficiency, and sustainability.

Caption: Evolution from traditional to greener synthetic routes for fluorinated aromatics.

Direct C-H Activation: The Atom-Economic Approach

Direct C-H activation is arguably the most transformative green strategy for fluorination. By directly replacing a C-H bond with a C-F bond, it eliminates the need for pre-functionalized substrates, drastically improving atom economy and shortening synthetic sequences.[8]

Silver(II) Fluoride-Mediated C-H Fluorination

Inspired by the classic Chichibabin amination reaction, this method provides excellent regioselectivity for the C-H bond adjacent to the pyridine nitrogen.[9] The reaction proceeds under mild conditions and demonstrates broad substrate tolerance.

Mechanism Rationale: The proposed mechanism involves the initial coordination of the pyridine nitrogen to AgF₂, which activates the C-H bond at the C6 position for fluorination. This coordination dictates the high regioselectivity observed. A second equivalent of AgF₂ likely acts as an oxidant to facilitate the final C-F bond formation. This method avoids the use of more toxic heavy metals like palladium in some other C-H activation protocols.

Protocol 1: AgF₂-Mediated Direct C-H Fluorination of 2-Phenylpyridine

Objective: To synthesize 2-fluoro-6-phenylpyridine with high regioselectivity and yield.

Materials:

-

2-Phenylpyridine

-

Silver(II) fluoride (AgF₂)

-

Anhydrous acetonitrile (MeCN), synthesis grade

-

Methyl tert-butyl ether (MTBE)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dry, argon-flushed reaction flask with a magnetic stir bar

Procedure:

-

Reaction Setup: In a dry flask under an argon atmosphere, dissolve 2-phenylpyridine (1.0 mmol, 155 mg) in anhydrous acetonitrile (5 mL).[6]

-

Reagent Addition: In the air, quickly weigh silver(II) fluoride (AgF₂, 2.5 mmol, 365 mg) and add it to the stirred solution.[6] AgF₂ is moisture-sensitive, so speed is crucial.

-

Reaction: Seal the flask and stir the suspension vigorously at room temperature (approx. 25 °C) for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

Workup and Characterization:

-

Quenching: Upon completion, concentrate the reaction mixture under reduced pressure to near dryness.[6]

-

Extraction: Add MTBE (20 mL) and 1M HCl (10 mL) to the residue and shake vigorously.

-

Filtration: Filter the biphasic mixture through a pad of Celite® to remove insoluble silver salts, rinsing the pad with additional MTBE (2 x 5 mL).[6]

-

Separation & Wash: Transfer the filtrate to a separatory funnel. Separate the organic layer, wash it with saturated NaCl solution (15 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[6]

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-fluoro-6-phenylpyridine.

Data & Troubleshooting:

| Substrate Moiety | Typical Yield | Key Challenge | Troubleshooting Step |

| Electron-Donating | 80-90% | Over-reaction | Reduce reaction time; monitor closely with TLC/GC-MS. |

| Electron-Withdrawing | 0-30%[6] | Low Reactivity | This method is not ideal. Consider an alternative like Rh(III) catalysis.[6] |

| Steric Hindrance | 50-70% | Incomplete Conversion | Increase reaction time to 24 hours; ensure vigorous stirring. |

| Moisture Contamination | Low & Inconsistent | Deactivation of AgF₂ | Use anhydrous solvents and handle AgF₂ quickly.[6] |

Rhodium(III)-Catalyzed Annulation: A Versatile Route to Multi-substituted Fluoropyridines

For constructing more complex, multi-substituted 3-fluoropyridines, Rh(III)-catalyzed C-H functionalization offers a powerful and efficient one-step method.[10] This approach couples readily available α-fluoro-α,β-unsaturated oximes with alkynes.

Green Chemistry Rationale: This method is notable for its operational simplicity; reactions can often be set up on the benchtop in the air, reducing the need for inert atmosphere gloveboxes.[10] It demonstrates high regioselectivity, especially with terminal alkynes, which minimizes the formation of difficult-to-separate isomers and improves overall process efficiency.[10] While rhodium is a precious metal, its high catalytic efficiency (low catalyst loading) makes this a viable approach.

Caption: Simplified catalytic cycle for Rh(III)-catalyzed synthesis of 3-fluoropyridines.

Protocol 2: Rh(III)-Catalyzed Synthesis of a 3-Fluorophenylpyridine Derivative

Objective: To synthesize a multi-substituted 3-fluoropyridine via C-H activation and cyclization.

Materials:

-

α-fluoro-α,β-unsaturated oxime (e.g., (E)-1-(4-methoxyphenyl)-2-fluoro-3-phenylprop-2-en-1-one oxime) (0.2 mmol)

-

Alkyne (e.g., 1,2-diphenylethyne) (0.4 mmol, 2.0 equiv)

-

[Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%)

-

CsOPiv (Cesium pivalate) (0.1 mmol, 50 mol%)

-

1,2-Dichloroethane (DCE) (1.0 mL)

-

Reaction vial with a screw cap

Procedure:

-

Reaction Setup: This reaction can be set up on the benchtop.[10] To a reaction vial, add the α-fluoro-α,β-unsaturated oxime (0.2 mmol), alkyne (0.4 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), and CsOPiv (23 mg, 0.1 mmol).

-

Solvent Addition: Add 1,2-dichloroethane (1.0 mL).

-

Reaction: Seal the vial and place it in a preheated heating block at 100 °C for 12 hours.

-

Cooling: After 12 hours, remove the vial from the heating block and allow it to cool to room temperature.

Workup and Characterization:

-

Solvent Removal: Concentrate the reaction mixture directly under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 3-fluoropyridine product.

-

Analysis: Characterize the product using ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry.

Self-Validation and Insights:

-

Moisture Tolerance: A key advantage is the reaction's tolerance to moisture. Studies have shown that stoichiometric amounts of water have a minimal effect on the yield, which is a significant practical benefit for scalability.[10]

-

Co-catalyst Hygroscopicity: While the reaction is moisture-tolerant, the co-catalyst CsOPiv is highly hygroscopic.[10] Using dry reagents will ensure run-to-run consistency and reproducibility.

-

Regioselectivity: When using terminal alkynes, this method provides single isomers of the 3-fluoropyridine product with predictable regioselectivity, a major advantage over methods that produce mixtures.[10]

Continuous Flow Chemistry: A Safer Path for Hazardous Reagents

While direct C-H activation minimizes the use of pre-functionalized starting materials, some green methods still employ hazardous reagents. Continuous flow chemistry offers a powerful engineering control to mitigate these risks. By performing reactions in a small-volume, continuously moving stream, it minimizes the amount of hazardous material present at any one time, drastically improving safety.[11][12] This is particularly relevant for reactions involving diazonium salts or highly corrosive reagents like HF-Pyridine.[6][11]

Protocol 3: Continuous Flow Synthesis via Diazotization-Fluorination

Objective: To safely synthesize a fluoropyridine using a diazonium intermediate in a continuous flow reactor, mitigating the explosion risk associated with batch processing.

Materials & Equipment:

-

Aminopyridine derivative (e.g., 2-methylpyridin-3-amine)

-

48% Hydrofluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Continuous flow reactor system with multiple pumps, T-mixers, and temperature-controlled reactor coils (e.g., PFA tubing).

System Setup:

Caption: Schematic of a two-stage continuous flow reactor for safe fluoropyridine synthesis.

Procedure:

-

Solution Preparation:

-

Stream A: Prepare a solution of the aminopyridine in 48% HBF₄ and water.

-

Stream B: Prepare a solution of sodium nitrite in water.[6]

-

-

Pumping & Mixing: Using syringe pumps, introduce Stream A and Stream B at defined flow rates into a T-mixer.

-

Diazotization: The combined stream flows into the first reactor coil, maintained at 10 °C. The residence time in this zone is controlled by the coil volume and total flow rate (e.g., 10 minutes).[6] This allows for the controlled formation of the diazonium salt intermediate.

-

Fluorination: The output from the first coil immediately enters the second reactor coil, which is heated to 60 °C.[6] The short residence time (e.g., 5.4 seconds) facilitates rapid thermal decomposition of the diazonium salt to the fluorinated product, preventing the accumulation of the unstable intermediate.[6]

-

Collection & Workup: The product stream exits the reactor and is collected in a flask containing a quench solution (e.g., saturated sodium bicarbonate). The product is then extracted using a suitable organic solvent (e.g., toluene), washed, dried, and concentrated.

Safety & Green Advantages:

-

Minimized Hazard: The instantaneous volume of the explosive diazonium salt is extremely small, virtually eliminating the risk of a dangerous thermal runaway that can occur in large-scale batch reactors.[6]

-

Precise Control: Flow reactors allow for superior control over temperature and residence time, leading to higher yields and purities compared to batch processes.[11]

-

Scalability: The process can be scaled up by running the reactor for longer periods, avoiding the challenges of re-optimizing a large batch reactor.

Conclusion and Future Outlook

The synthesis of fluorinated phenylpyridines is undergoing a green revolution. The shift from traditional, hazardous methods to modern strategies like direct C-H activation, versatile catalytic cyclizations, and safer flow chemistry protocols represents a significant advancement for the pharmaceutical and chemical industries. These approaches not only reduce environmental impact but also offer improved safety, efficiency, and access to novel chemical matter.

Future research will likely focus on combining these strategies. For instance, integrating highly efficient C-H activation catalysts into automated continuous flow systems could represent the next frontier in sustainable synthesis. Furthermore, the development of biocatalytic methods, using enzymes to perform selective fluorination under ambient conditions, holds immense promise for creating truly green manufacturing processes.[13] By embracing these green chemistry principles, researchers can continue to innovate while safeguarding both human health and the environment.

References

-